molecular formula C23H22O8 B11128061 dimethyl 2,2'-[(4-oxo-2-phenyl-4H-chromene-5,7-diyl)bis(oxy)]dipropanoate

dimethyl 2,2'-[(4-oxo-2-phenyl-4H-chromene-5,7-diyl)bis(oxy)]dipropanoate

Cat. No.: B11128061
M. Wt: 426.4 g/mol
InChI Key: NASAJDYEYOWSPU-UHFFFAOYSA-N
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Description

Dimethyl 2,2’-[(4-oxo-2-phenyl-4H-chromene-5,7-diyl)bis(oxy)]dipropanoate is a complex organic compound with a molecular formula of C27H24O11 and a molecular weight of 524.47 . This compound is part of the chromene family, which is known for its diverse biological activities and applications in various fields of science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 2,2’-[(4-oxo-2-phenyl-4H-chromene-5,7-diyl)bis(oxy)]dipropanoate typically involves multi-step organic reactions. One common method involves the reaction of 4-oxo-2-phenyl-4H-chromene-5,7-diol with dimethyl malonate in the presence of a base such as sodium hydride. The reaction is carried out under reflux conditions in an aprotic solvent like dimethylformamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2,2’-[(4-oxo-2-phenyl-4H-chromene-5,7-diyl)bis(oxy)]dipropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dimethyl 2,2’-[(4-oxo-2-phenyl-4H-chromene-5,7-diyl)bis(oxy)]dipropanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of dimethyl 2,2’-[(4-oxo-2-phenyl-4H-chromene-5,7-diyl)bis(oxy)]dipropanoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The chromene moiety is known to interact with various biological pathways, influencing processes such as inflammation and oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 2,2’-[(4-oxo-2-phenyl-4H-chromene-5,7-diyl)bis(oxy)]dipropanoate is unique due to its specific structural features, including the chromene core and the ester groups. These structural elements contribute to its distinct chemical reactivity and biological activities .

Properties

Molecular Formula

C23H22O8

Molecular Weight

426.4 g/mol

IUPAC Name

methyl 2-[5-(1-methoxy-1-oxopropan-2-yl)oxy-4-oxo-2-phenylchromen-7-yl]oxypropanoate

InChI

InChI=1S/C23H22O8/c1-13(22(25)27-3)29-16-10-19(30-14(2)23(26)28-4)21-17(24)12-18(31-20(21)11-16)15-8-6-5-7-9-15/h5-14H,1-4H3

InChI Key

NASAJDYEYOWSPU-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC)OC1=CC2=C(C(=C1)OC(C)C(=O)OC)C(=O)C=C(O2)C3=CC=CC=C3

Origin of Product

United States

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